An In-depth Technical Guide to 4-(Trifluoromethyl)benzothiophene-2-carbonitrile: Structure, Properties, and Potential Applications
An In-depth Technical Guide to 4-(Trifluoromethyl)benzothiophene-2-carbonitrile: Structure, Properties, and Potential Applications
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 4-(Trifluoromethyl)benzothiophene-2-carbonitrile, a fluorinated heterocyclic compound with significant potential in the fields of medicinal chemistry and material science. Although a less-common derivative of the benzothiophene family, its structural motifs—the benzothiophene core, a trifluoromethyl group, and a nitrile functionality—suggest a rich pharmacological and materials science profile. This document will delve into its chemical structure, inferred physicochemical properties, a proposed synthetic pathway, and characterization methodologies. Furthermore, we will explore its potential biological activities and applications by drawing parallels with structurally related compounds. This guide is intended for researchers, scientists, and professionals in drug development seeking to understand and leverage the unique attributes of this molecule.
Introduction: The Promise of Fluorinated Benzothiophenes
The benzothiophene scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its rigid, planar structure allows for specific interactions with biological targets. The introduction of a trifluoromethyl (-CF3) group can profoundly and beneficially alter a molecule's properties.[1][2][3] The high electronegativity and metabolic stability of the -CF3 group can enhance a compound's lipophilicity, binding affinity, and bioavailability.[3] Concurrently, the nitrile (-CN) group is a versatile functional handle for further chemical modifications and can act as a hydrogen bond acceptor, contributing to target engagement.
4-(Trifluoromethyl)benzothiophene-2-carbonitrile combines these three key features, making it a compound of considerable interest for the design of novel therapeutics and functional materials. This guide will provide a detailed exploration of this promising, albeit not widely documented, molecule.
Chemical Structure and Physicochemical Properties
The chemical structure of 4-(Trifluoromethyl)benzothiophene-2-carbonitrile is characterized by a benzothiophene ring system with a trifluoromethyl group at the 4-position and a carbonitrile group at the 2-position.
Visualizing the Core Structure
Caption: Chemical structure of 4-(Trifluoromethyl)benzothiophene-2-carbonitrile.
Physicochemical Data
While experimental data for this specific molecule is scarce, its fundamental properties can be calculated, and others can be inferred from structurally similar compounds.
| Property | Value | Source/Method |
| Molecular Formula | C₁₀H₄F₃NS | Calculated |
| Molecular Weight | 227.21 g/mol | Calculated |
| CAS Number | Not assigned | - |
| Appearance | Predicted to be a white to off-white solid. | Inferred from analogs[4] |
| Melting Point | Estimated to be in the range of 100-150 °C. | Inferred from analogs |
| Boiling Point | > 300 °C (decomposes) | Inferred from analogs |
| Solubility | Predicted to be soluble in common organic solvents (e.g., DMSO, DMF, acetone, ethyl acetate) and insoluble in water. | Inferred from analogs |
Proposed Synthesis Strategy
A plausible synthetic route to 4-(Trifluoromethyl)benzothiophene-2-carbonitrile can be designed based on established methodologies for the synthesis of benzothiophenes and the introduction of nitrile functional groups. A potential starting material is 2-bromo-6-(trifluoromethyl)benzaldehyde.
Hypothetical Synthetic Workflow
Caption: Proposed synthetic workflow for 4-(Trifluoromethyl)benzothiophene-2-carbonitrile.
Detailed Experimental Protocol (Hypothetical)
Step 1: Synthesis of 4-(Trifluoromethyl)benzothiophene-2-carbaldehyde
-
To a solution of 2-bromo-6-(trifluoromethyl)benzaldehyde (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF), add sodium sulfide (Na₂S, 1.2 eq).
-
Heat the reaction mixture at 100-120 °C for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC). The rationale for heating is to facilitate both the initial nucleophilic aromatic substitution and the subsequent intramolecular cyclization.
-
Upon completion, cool the reaction to room temperature and pour it into ice-water.
-
Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 4-(trifluoromethyl)benzothiophene-2-carbaldehyde.
Step 2: Oxidation to 4-(Trifluoromethyl)benzothiophene-2-carboxylic acid
-
Dissolve the aldehyde from the previous step in a suitable solvent like acetone.
-
Cool the solution in an ice bath and add an oxidizing agent, such as Jones reagent (a solution of chromium trioxide in sulfuric acid), dropwise. The choice of a strong oxidizing agent ensures the complete conversion of the aldehyde to the carboxylic acid.
-
After the addition is complete, allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).
-
Quench the reaction with isopropanol and filter the mixture.
-
Extract the product into an organic solvent and subsequently purify.
Step 3: Conversion to 4-(Trifluoromethyl)benzothiophene-2-carbonitrile
-
Convert the carboxylic acid to the corresponding primary amide. This can be achieved by first treating the carboxylic acid with thionyl chloride (SOCl₂) to form the acid chloride, followed by reaction with aqueous ammonia (NH₄OH).
-
The resulting 4-(trifluoromethyl)benzothiophene-2-carboxamide is then dehydrated to the nitrile. A variety of dehydrating agents can be employed, such as phosphorus pentoxide (P₂O₅) or thionyl chloride. The reaction is typically heated to drive the dehydration to completion.
-
The final product, 4-(Trifluoromethyl)benzothiophene-2-carbonitrile, can be purified by recrystallization or column chromatography.
Characterization and Spectral Analysis
The identity and purity of the synthesized 4-(Trifluoromethyl)benzothiophene-2-carbonitrile would be confirmed using a suite of standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region corresponding to the protons on the benzothiophene ring system.
-
¹³C NMR: The carbon NMR will show characteristic peaks for the carbon atoms of the benzothiophene core, the trifluoromethyl group, and the nitrile carbon.
-
¹⁹F NMR: A singlet in the fluorine NMR spectrum will be indicative of the -CF₃ group.
-
-
Infrared (IR) Spectroscopy: A strong, sharp absorption band in the region of 2220-2260 cm⁻¹ would confirm the presence of the nitrile (C≡N) stretching vibration.[5]
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the calculated molecular weight of the compound, confirming its elemental composition. High-resolution mass spectrometry (HRMS) would provide the exact mass.
Potential Applications and Biological Significance
While specific biological data for 4-(Trifluoromethyl)benzothiophene-2-carbonitrile is not available, the known activities of related compounds provide a strong basis for predicting its potential applications.
-
Oncology: Many benzothiophene derivatives have demonstrated potent anticancer activity.[6][7] The trifluoromethyl group is a common feature in modern anticancer drugs, where it can enhance target binding and improve pharmacokinetic properties.[1][7]
-
Antimicrobial Agents: The benzothiophene scaffold has been explored for the development of new antibacterial and antifungal agents.[4]
-
Anti-inflammatory and CNS-active Agents: Various substituted benzothiophenes have shown promise as anti-inflammatory drugs and as agents targeting the central nervous system.
-
Material Science: The rigid, aromatic structure of benzothiophenes, combined with the electronic properties influenced by the trifluoromethyl and nitrile groups, suggests potential applications in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
Safety and Handling
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials.
Conclusion
4-(Trifluoromethyl)benzothiophene-2-carbonitrile represents a promising yet underexplored molecule at the intersection of several key areas of chemical science. Its unique combination of a benzothiophene core, a trifluoromethyl group, and a nitrile functionality makes it a highly attractive target for synthesis and evaluation. The insights provided in this guide, based on the established chemistry and biological activity of related compounds, are intended to stimulate further research into the potential of this and similar fluorinated heterocyclic systems in drug discovery and material science. The proposed synthetic route offers a viable pathway for its preparation, which would enable a thorough investigation of its properties and applications.
References
-
[Generation of 4-((trifluoromethyl)thio)-2H-benzo[e][8][9]thiazine 1,1-dioxides via a reaction of trifluoromethanesulfanylamide with 2-(2-alkynyl)benzenesulfonamide - PubMed]([Link])
Sources
- 1. jelsciences.com [jelsciences.com]
- 2. mdpi.com [mdpi.com]
- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. ir.uitm.edu.my [ir.uitm.edu.my]
- 6. Sustainable access to benzothiophene derivatives bearing a trifluoromethyl group via a three-component domino reaction in water - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Bioactivity of Synthesized Trifluoromethyl Thioxanthone Analogues [mdpi.com]
- 8. CAS RN 447-93-8 | Fisher Scientific [fishersci.ie]
- 9. 332-26-3|4-((Trifluoromethyl)thio)benzonitrile|BLD Pharm [bldpharm.com]
